molecular formula C17H23F3N2O4S B2442919 4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide CAS No. 1219902-09-6

4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide

Cat. No.: B2442919
CAS No.: 1219902-09-6
M. Wt: 408.44
InChI Key: IZMUCSNOCOFNJA-UHFFFAOYSA-N
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Description

4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide is a complex organic compound characterized by its unique chemical structure This compound features a cyclohexane ring substituted with a methanesulfonamidomethyl group and a methoxy-trifluoromethyl-phenyl group

Properties

IUPAC Name

4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O4S/c1-26-15-8-7-13(17(18,19)20)9-14(15)22-16(23)12-5-3-11(4-6-12)10-21-27(2,24)25/h7-9,11-12,21H,3-6,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMUCSNOCOFNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCC(CC2)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the methanesulfonamidomethyl group, and the attachment of the methoxy-trifluoromethyl-phenyl group. Common reagents used in these reactions include trifluoromethylating agents, methanesulfonyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Biological Activity

The compound 4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a cyclohexane ring, a methanesulfonamide group, and a trifluoromethyl-substituted phenyl moiety. The presence of the trifluoromethyl group is notable for enhancing biological activity due to increased metabolic stability and lipid solubility.

  • Molecular Formula : C18H24N4O4S
  • Molecular Weight : 392.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances its binding affinity to proteins involved in various pathways, including:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
  • Antioxidant Activity : It exhibits free radical scavenging capabilities, contributing to its potential use in mitigating oxidative stress-related conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the activity of several enzymes critical in disease processes:

Enzyme TargetIC50 Value (µM)Biological Activity
AChE19.2Moderate Inhibition
BChE13.2Moderate Inhibition
COX-2Not specifiedModerate Inhibition
LOX-15Not specifiedModerate Inhibition

These results indicate that the compound may have therapeutic potential in treating conditions like Alzheimer's disease and inflammatory disorders.

Case Studies

  • Alzheimer's Disease Model : In a study involving MCF-7 breast cancer cells, the compound exhibited cytotoxic effects, suggesting potential applications in cancer therapy alongside neuroprotective effects against cholinesterase inhibition.
  • Inflammation Models : The compound was evaluated in models of acute inflammation, where it demonstrated significant anti-inflammatory properties by reducing edema and inflammatory cytokine levels.

Q & A

Q. What are the key synthetic pathways for this compound, and how can researchers optimize reaction yields?

The synthesis involves a multi-step process, including:

  • Sulfonamide formation : Reacting methanesulfonyl chloride with an aminomethyl-substituted cyclohexane intermediate under anhydrous conditions (e.g., DCM, triethylamine).
  • Carboxamide coupling : Using coupling agents like EDC/HOBt to link the cyclohexane core to the 2-methoxy-5-(trifluoromethyl)aniline moiety .
  • Yield optimization : Employ Design of Experiments (DOE) to test variables (temperature, solvent, catalyst). For example, using Pd catalysts for Suzuki-Miyaura cross-coupling (if applicable) and monitoring purity via HPLC .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Confirm the presence of the methanesulfonamidomethyl group (δ ~2.8–3.2 ppm for CH2-SO2) and trifluoromethyl (δ ~110–120 ppm in 13C).
  • X-ray crystallography : Resolve stereochemistry of the cyclohexane ring (e.g., chair conformation) and validate hydrogen bonding between the sulfonamide and carboxamide groups .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (C17H22F3N2O4S) with <5 ppm error .

Q. How should initial biological activity screening be designed?

  • In vitro assays : Test against target enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or radiometric assays.
  • Dose-response curves : Measure IC50 values in triplicate, using positive controls (e.g., staurosporine for kinases) .
  • Solubility assessment : Pre-screen in DMSO/PBS mixtures to avoid false negatives due to precipitation .

Advanced Research Questions

Q. How can binding affinity and mechanism of action be systematically studied?

  • Surface plasmon resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (kon/koff).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses, focusing on interactions between the trifluoromethyl group and hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activity data?

  • Reproducibility checks : Replicate assays in independent labs with standardized protocols (e.g., ATP concentration in kinase assays).
  • Orthogonal assays : Validate enzyme inhibition using both luminescence- and fluorescence-based readouts.
  • Impurity profiling : Characterize batches via LC-MS to rule out side products (e.g., de-methylated analogs) .

Q. How can structure-activity relationship (SAR) studies improve potency?

  • Substituent modification : Replace the methoxy group with ethoxy or halogen (F/Cl) to enhance metabolic stability.
  • Trifluoromethyl analogs : Synthesize derivatives with -CF2H or -OCF3 and compare logP/binding scores .
  • Pharmacophore mapping : Use MOE or Schrödinger to identify critical hydrogen bond donors/acceptors .

Q. What methodologies enable comparative analysis with structurally similar compounds?

  • Free-energy perturbation (FEP) : Calculate relative binding affinities for analogs with minor substitutions (e.g., cyclohexane vs. cyclopentane cores).
  • Meta-analysis : Compile bioactivity data from PubChem or ChEMBL for analogs (e.g., N-(4-fluorophenyl) derivatives) .

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